4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring and a methoxyphenyl group attached via an ethyl chain to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amidation: The brominated benzamide is then reacted with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to form the desired product. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy group or the ethyl chain.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity, affecting the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the combination of the bromine atom and the methoxyphenyl group. This structural arrangement can confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-8-2-12(3-9-15)10-11-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQSILRNDOFOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330861 | |
Record name | 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306279-63-0 | |
Record name | 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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